

Application Notes and Protocols: Synthesis of 4-Bromo-3-(hydroxymethyl)phenol

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Compound of Interest

Compound Name: **4-Bromo-3-(hydroxymethyl)phenol**

Cat. No.: **B1288526**

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Abstract

This document provides a detailed protocol for the synthesis of **4-bromo-3-(hydroxymethyl)phenol** from 3-(hydroxymethyl)phenol. The presented methodology is adapted from established procedures for the regioselective bromination of analogous phenolic compounds. This protocol offers a robust route for obtaining the target compound, a valuable intermediate in the synthesis of pharmaceuticals and other complex organic molecules. Included are a comprehensive experimental protocol, a summary of expected quantitative data, and a visual representation of the experimental workflow.

Introduction

4-Bromo-3-(hydroxymethyl)phenol is a key building block in organic synthesis, particularly in the development of novel therapeutic agents and functional materials. The strategic placement of the bromine atom, hydroxyl, and hydroxymethyl groups on the phenol ring allows for a variety of subsequent chemical modifications. The synthesis of this compound involves the regioselective bromination of 3-(hydroxymethyl)phenol. The primary challenge in this synthesis is to direct the bromination to the C4 position, which is para to the strongly activating hydroxyl group and ortho to the less activating hydroxymethyl group. This protocol details a method to achieve this selective bromination.

Reaction Scheme



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Caption: Reaction scheme for the synthesis of **4-Bromo-3-(hydroxymethyl)phenol**.

Experimental Protocol

This protocol is adapted from the established procedure for the bromination of m-cresol, a structurally similar starting material.

Materials:

- 3-(hydroxymethyl)phenol
- Glacial Acetic Acid (CH_3COOH)
- Bromine (Br_2)
- Diethyl ether ($(\text{C}_2\text{H}_5)_2\text{O}$)
- Saturated sodium bicarbonate solution (NaHCO_3)
- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Hexanes
- Ethyl acetate

Equipment:

- Three-necked round-bottom flask

- Dropping funnel
- Magnetic stirrer and stir bar
- Ice bath
- Rotary evaporator
- Separatory funnel
- Standard glassware for extraction and filtration
- Silica gel for column chromatography

Procedure:

- Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve 3-(hydroxymethyl)phenol (1.0 eq) in glacial acetic acid (approximately 5-10 mL per gram of starting material).
- Cooling: Cool the solution to 0-5 °C using an ice bath.
- Bromination: While stirring vigorously, add a solution of bromine (1.0 eq) in glacial acetic acid dropwise via the dropping funnel over a period of 30-60 minutes. Maintain the temperature of the reaction mixture below 10 °C during the addition.
- Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Hexanes:Ethyl Acetate 7:3).
- Quenching: Once the reaction is complete, pour the reaction mixture into a beaker containing ice-cold water.
- Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with diethyl ether (3 x volume of the aqueous layer).
- Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize excess acetic acid), and finally with brine.

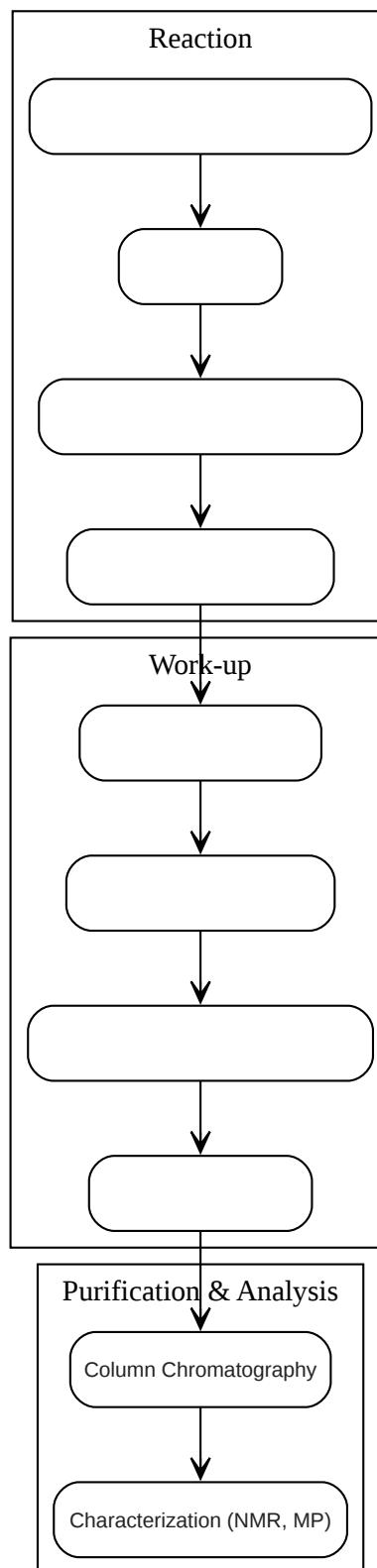
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
- Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure **4-bromo-3-(hydroxymethyl)phenol**.

Data Presentation

Parameter	Value
Reactants	
3-(hydroxymethyl)phenol	1.0 eq
Bromine	1.0 eq
Solvent	Glacial Acetic Acid
Reaction Conditions	
Temperature	0-5 °C (addition), Room Temperature (stirring)
Reaction Time	2-4 hours
Product	
Product Name	4-Bromo-3-(hydroxymethyl)phenol
Appearance	Off-white to pale yellow solid
Expected Yield	60-75%
Purity (post-chromatography)	>95%
Characterization Data	
¹ H NMR (CDCl ₃ , 400 MHz) δ	~7.3 (d, 1H), 7.1 (dd, 1H), 6.9 (d, 1H), 4.6 (s, 2H), 5.0-6.0 (br s, 2H, -OH)
¹³ C NMR (CDCl ₃ , 100 MHz) δ	~154, 133, 131, 129, 117, 112, 64 ppm
Melting Point	95-98 °C

Note: The provided NMR data are estimations based on the chemical structure and may vary slightly.

Experimental Workflow

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